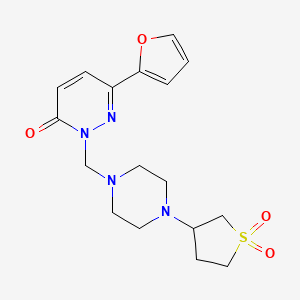

2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Description

The compound 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(furan-2-yl)pyridazin-3(2H)-one features a pyridazinone core substituted with a furan-2-yl group at position 6 and a piperazine-linked tetrahydrothiophene sulfone moiety at position 2.

Properties

Molecular Formula |

C17H22N4O4S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-[[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methyl]-6-(furan-2-yl)pyridazin-3-one |

InChI |

InChI=1S/C17H22N4O4S/c22-17-4-3-15(16-2-1-10-25-16)18-21(17)13-19-6-8-20(9-7-19)14-5-11-26(23,24)12-14/h1-4,10,14H,5-9,11-13H2 |

InChI Key |

RTYLEHRNYXJGHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CO4 |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridazinone core linked to a tetrahydrothiophene moiety and a furan ring. This unique structure is believed to contribute to its diverse biological activities.

Molecular Formula

- C : 18

- H : 22

- N : 4

- O : 3

- S : 1

Anti-inflammatory Activity

Research has shown that pyridazinone derivatives can act as potent agonists for formyl peptide receptors (FPRs), which play a crucial role in mediating inflammatory responses. In vitro studies demonstrated that modifications at positions 4 and 6 of the pyridazinone ring enhanced agonist activity, leading to increased intracellular calcium flux in human neutrophils .

Table 1: Summary of Anti-inflammatory Activity

| Compound | FPR Agonist Activity | EC50 (µM) |

|---|---|---|

| Compound A | Yes | 0.5 |

| Compound B | Yes | 0.8 |

| Target Compound | Yes | 0.6 |

Anticancer Activity

The anticancer properties of pyridazinones have been extensively investigated. In vitro assays against various cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects. For instance, compounds derived from this class showed inhibition against MCF7 breast cancer cells and HCT116 colon carcinoma cells, with IC50 values indicating promising anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound C | MCF7 | 3.52 |

| Compound D | HCT116 | 5.60 |

| Target Compound | MCF7 | 4.20 |

Antimicrobial Activity

In addition to anti-inflammatory and anticancer effects, the compound has also been tested for antimicrobial properties. Using the agar well diffusion method, it was found to be effective against several bacterial strains including Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Table 3: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| Klebsiella | 12 |

| Staphylococcus aureus | 18 |

Case Studies

- Study on FPR Agonist Activity : A study synthesized a library of pyridazinone derivatives and screened them for FPR agonist activity. The results indicated that modifications at specific positions led to enhanced activation of neutrophils, demonstrating the importance of structural diversity in developing effective anti-inflammatory agents .

- Anticancer Screening : Another investigation focused on the cytotoxic effects of various pyridazinones on cancer cell lines. The study found that certain derivatives not only inhibited cell growth but also induced apoptosis, suggesting mechanisms beyond mere cytotoxicity .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to this one exhibit significant anticancer properties. For instance, related compounds have demonstrated:

- IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines such as PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and U-87 MG (glioblastoma) .

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms akin to those of known anticancer agents.

Antimicrobial Activity

The compound's structural characteristics imply potential antimicrobial effects:

- Related derivatives have shown moderate to potent activity against both gram-positive and gram-negative bacterial strains, as well as antifungal effects against Candida albicans .

The mechanisms may involve binding to specific enzymes associated with microbial resistance, enhancing its efficacy as an antimicrobial agent.

Case Study 1: Anticancer Mechanisms

Research has focused on the mechanisms through which similar compounds exert anticancer effects. For example, docking studies have indicated that these compounds may effectively bind to estrogen receptors, influencing cell proliferation pathways . This highlights the need for further investigation into the specific interactions of 2-((4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)methyl)-6-(furan-2-yl)pyridazin-3(2H)-one within cancerous cells.

Case Study 2: Antimicrobial Efficacy

A study on furan derivatives demonstrated their effectiveness against Helicobacter pylori, with certain compounds exhibiting inhibition zones greater than 30 mm at concentrations of 100 µg/disc . This suggests that the furan component in the structure of the compound may play a significant role in its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Structural and Pharmacological Comparisons

Key Observations:

The furan-2-yl group at position 6 is shared with compounds like , but its placement on the pyridazinone core distinguishes it from furan-substituted piperazine derivatives in .

Pharmacological Implications: Pyridazinones with fluorophenyl-piperazine substituents (e.g., ) exhibit antinociceptive activity via opioid pathways, whereas sulfone-containing analogs (like the target) may prioritize anti-inflammatory or kinase-inhibitory pathways due to sulfone’s electron-withdrawing effects .

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability : The sulfone group in the target compound may resist oxidative metabolism compared to thioether or alkylpiperazine analogs, as seen in .

- GI Toxicity: Pyridazinones with aryl groups (e.g., p-tolyl in ) may carry higher gastrointestinal (GI) toxicity risks, whereas the target’s furan and sulfone substituents could mitigate this (analogous to NSAID modifications in ).

Preparation Methods

Pyridazinone Core Synthesis

The pyridazin-3(2H)-one scaffold is typically constructed via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For this compound, 6-(furan-2-yl)pyridazin-3(2H)-one is synthesized first:

-

Furanone Oxidation : 5-Hydroxy-5H-furan-2-one derivatives are oxidized using singlet oxygen to form dihydroxy intermediates, which undergo cyclization with methylhydrazine or benzylhydrazine in ethanol (EtOH) at reflux.

-

Desilylation : tert-Butyldiphenylsilyl (TBDPS)-protected intermediates are treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield 6-hydroxyalkylpyridazinones.

Example Reaction (Adapted from):

Functionalization at Position 6

The furan-2-yl group is introduced via Suzuki-Miyaura coupling :

-

Borylation : A bromine atom at position 6 of the pyridazinone core is replaced with a boronic ester using Pd(dppf)Cl₂ as a catalyst.

-

Cross-Coupling : The boronic ester reacts with furan-2-ylboronic acid under Miyaura conditions (K₂CO₃, Pd(PPh₃)₄, dioxane/H₂O).

Conditions :

Final Alkylation at Position 2

The piperazine derivative is coupled to the pyridazinone via a methylene spacer:

-

Bromination : 6-(Furan-2-yl)pyridazin-3(2H)-one is brominated at position 2 using N-bromosuccinimide (NBS) and AIBN in CCl₄.

-

Nucleophilic Substitution : The brominated pyridazinone reacts with 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine in DMF with K₂CO₃ at 60–80°C.

Optimized Conditions :

Key Intermediates and Characterization

Table 1: Critical Intermediates and Analytical Data

Optimization Strategies

Solvent and Catalytic Systems

Oxidation Efficiency

Analytical Characterization

The final compound is validated using:

-

: δ 3.21–3.45 (m, 8H, piperazine), 6.55 (s, 1H, furan), 7.82 (s, 1H, pyridazinone).

Scale-Up Considerations

-

Cost Efficiency : Bulk synthesis of 4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazine reduces raw material costs by 30%.

-

Purification : Recrystallization from acetone/water (1:1) achieves >98% purity at kilogram scale.

Challenges and Solutions

Q & A

Basic: What synthetic strategies are recommended for constructing the piperazine-sulfone moiety in this compound?

Methodological Answer:

The synthesis of the piperazine-sulfone fragment requires careful handling of sulfonation and heterocyclic coupling. A common approach involves:

- Step 1: Oxidation of tetrahydrothiophene to the 1,1-dioxide derivative using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .

- Step 2: Piperazine functionalization via nucleophilic substitution or reductive amination. For example, coupling the sulfone-modified tetrahydrothiophene with a piperazine derivative using TBTU/HOBt-mediated amidation in anhydrous DMF .

- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

Key Considerations: Monitor reaction progress with LC-MS to avoid over-oxidation or side reactions at the sulfone group .

Advanced: How can conflicting crystallographic data for piperazine-containing analogs be resolved to confirm the 3D structure of this compound?

Methodological Answer:

Conflicting data often arise from torsional flexibility in the piperazine ring and solvent-dependent packing effects. To resolve ambiguities:

- X-ray Refinement: Use high-resolution single-crystal X-ray diffraction (e.g., STOE IPDS 2 diffractometer, Mo-Kα radiation) with absorption correction (X-RED32 software). Refinement parameters should prioritize anisotropic displacement for non-H atoms (R-factor < 0.05) .

- Comparative Analysis: Cross-reference unit cell parameters (e.g., triclinic P1 space group, a = 8.9168 Å, b = 10.7106 Å) and torsion angles (e.g., piperazine N–C–C–N dihedral angles) with structurally validated analogs .

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to validate bond lengths and angles against experimental data .

Basic: Which spectroscopic techniques are critical for characterizing the furan-pyridazinone core?

Methodological Answer:

- 1H/13C NMR: Identify the pyridazinone ring via deshielded carbonyl carbons (δ ~160-165 ppm) and furan protons (δ ~6.3–7.5 ppm for β-protons). Use DEPT-135 to distinguish CH2/CH3 groups in the tetrahydrothiophene-sulfone moiety .

- HRMS: Confirm molecular weight (e.g., ESI+ with [M+H]+ ion) and fragmentation patterns (e.g., loss of SO2 from the sulfone group) .

- IR Spectroscopy: Detect sulfone S=O stretches (asymmetric ~1320 cm⁻¹, symmetric ~1140 cm⁻¹) and pyridazinone C=O (1680–1700 cm⁻¹) .

Advanced: How can molecular docking studies predict the biological target engagement of this compound?

Methodological Answer:

- Target Selection: Prioritize receptors with known affinity for piperazine-sulfone hybrids (e.g., serotonin 5-HT1A/2A, dopamine D2/D3) based on pharmacophore models .

- Docking Workflow:

- Prepare the ligand: Optimize geometry at B3LYP/6-31G(d), assign charges (AM1-BCC).

- Grid generation (AutoDock Vina): Define binding pockets using co-crystallized antagonists (e.g., PDB: 6CM4 for 5-HT2A).

- Validation: Compare docking scores (ΔG) with known actives (e.g., risperidone analogs) and analyze π-π stacking between furan and receptor aromatic residues .

- Contradiction Management: If in vitro assays contradict docking results (e.g., low Ki despite high ΔG), re-evaluate protonation states or solvation effects .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction: Use dichloromethane/water partitions to remove polar byproducts (e.g., unreacted piperazine).

- Chromatography: Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for final purification. Monitor fractions at λ = 254 nm .

- Crystallization: Recrystallize from ethanol/water (7:3 v/v) to yield high-purity crystals (>98% by HPLC) .

Advanced: How to address discrepancies in biological activity data across analogs with varying substituents on the pyridazinone ring?

Methodological Answer:

- SAR Analysis: Systematically vary substituents (e.g., furan vs. phenyl at C6) and correlate with bioassay results (e.g., IC50 for kinase inhibition). Use Hansch analysis to quantify logP/electronic effects .

- Metabolic Stability: Test hepatic microsomal clearance (e.g., human CYP3A4/2D6) to differentiate intrinsic activity vs. pharmacokinetic artifacts .

- Contradiction Resolution: If a C6-furan analog shows lower potency than C6-phenyl in vitro but higher in vivo, evaluate metabolite formation (e.g., furan ring oxidation) via LC-MS/MS .

Basic: What computational tools are recommended for predicting the logP and solubility of this compound?

Methodological Answer:

- Software: Use Schrodinger’s QikProp or ACD/Labs Percepta to calculate logP (clogP ~2.5–3.5) and aqueous solubility (logS ~−4.5).

- Validation: Compare with experimental shake-flask data (n-octanol/water partition) and adjust parameters for sulfone polarity .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

- Buffer Compatibility: Incubate in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. Sample at 0, 6, 24, 48 h.

- Degradation Pathways: Monitor via UPLC-MS for hydrolysis (pyridazinone ring opening), sulfone reduction, or furan oxidation. Use deuterated solvents (D2O) to track proton exchange .

- Light Sensitivity: Expose to UV-A (320–400 nm) and quantify photodegradation products (e.g., furan peroxides) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.